molecular formula C15H10ClN3O B608238 Yl)phenyl)acetonitrile CAS No. 2036082-79-6

Yl)phenyl)acetonitrile

Cat. No. B608238
CAS RN: 2036082-79-6
M. Wt: 283.72
InChI Key: WJCNWFPRVRWFCU-UHFFFAOYSA-N
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Description

JNJ-56022486 is an AMPA receptor modulator which is selective for TARP γ‑8.

Scientific Research Applications

Anticancer Applications

Phenylacetonitrile derivatives, specifically 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, have been explored for their potential in anticancer therapy. One compound, in particular, showed remarkable activity against the melanoma MALME-3 M cell line, suggesting its promise as a candidate for further development in cancer treatment (Sa̧czewski et al., 2006).

Chemical Synthesis and Catalysis

Phenylacetonitrile plays a role in chemical synthesis and catalysis. For example, it's involved in the aza-Piancatelli rearrangement, which is catalyzed by In(OTf)3 in acetonitrile, leading to the formation of benzo[b][1,4]thiazine or oxazine derivatives (Reddy et al., 2012). Another study investigated the kinetics and mechanism of pyridinolysis of phenyl chloroformates in acetonitrile, providing insights into reaction mechanisms (Koh et al., 1998).

Pharmaceutical Analysis

In pharmaceutical analysis, phenylacetonitrile is significant in understanding the retention mechanism of active pharmaceutical ingredients (APIs) with a reversed-phase phenyl column. Studies have shown that the use of acetonitrile can affect pi-pi interactions, which are crucial in the separation of compounds (Yang et al., 2005).

Material Science

In material science, phenylacetonitrile derivatives have been used in the synthesis of conducting polymers. These polymers, like those synthesized from thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester, exhibit significant properties such as thermal stability and electrochromic behavior, useful in various applications (Bingöl et al., 2005).

Basicity Scale Development

Phenylacetonitrile is also instrumental in the development of basicity scales in solvents like acetonitrile. A spectrophotometric basicity scale in acetonitrile has been established, covering a range between pyridine and DBU, which is crucial for understanding the basicity of various chemical species (Kaljurand et al., 2000).

Anti-inflammatory Applications

Research has also been conducted on derivatives of phenylacetonitrile for potential anti-inflammatory applications. The synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which were tested for their anti-inflammatory activity, demonstrates the potential of phenylacetonitrile derivatives in medical applications (Rehman et al., 2022).

Photochemical Studies

The compound has also been a subject in photochemical studies, aiding in the understanding of the behavior of certain cations and intermediates under photochemical conditions. This includes studies on the electrochemical oxidation of phenyl compounds in acetonitrile (Adam et al., 1977).

properties

CAS RN

2036082-79-6

Product Name

Yl)phenyl)acetonitrile

Molecular Formula

C15H10ClN3O

Molecular Weight

283.72

IUPAC Name

2-[3-chloro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)phenyl]acetonitrile

InChI

InChI=1S/C15H10ClN3O/c16-11-3-1-2-9(6-7-17)14(11)10-4-5-12-13(8-10)19-15(20)18-12/h1-5,8H,6H2,(H2,18,19,20)

InChI Key

WJCNWFPRVRWFCU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)CC#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JNJ-56022486;  JNJ 56022486;  JNJ56022486.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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